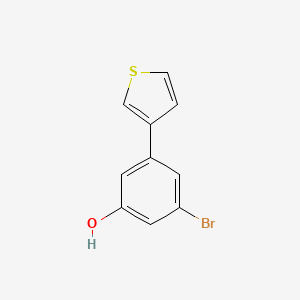

3-Bromo-5-(thiophen-3-YL)phenol

Beschreibung

3-Bromo-5-(thiophen-3-YL)phenol is a brominated phenolic compound featuring a thiophene substituent at the 5-position of the phenol ring. Its molecular formula is C₁₀H₇BrOS, with a molecular weight of 255.13 g/mol. This structure is particularly relevant in medicinal chemistry and materials science, where bromophenols and thiophene derivatives are explored for their bioactive and optoelectronic properties .

Eigenschaften

IUPAC Name |

3-bromo-5-thiophen-3-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrOS/c11-9-3-8(4-10(12)5-9)7-1-2-13-6-7/h1-6,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIQHTNPROYSTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC(=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00686348 | |

| Record name | 3-Bromo-5-(thiophen-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00686348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261947-12-9 | |

| Record name | 3-Bromo-5-(thiophen-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00686348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(thiophen-3-yl)phenol typically involves the bromination of 5-(thiophen-3-yl)phenol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenol ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 3-Bromo-5-(thiophen-3-yl)phenol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-(thiophen-3-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The bromine atom can be reduced to form the corresponding phenol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: De-brominated phenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

3-Bromo-5-(thiophen-3-YL)phenol is part of a class of compounds that exhibit significant biological activities. The presence of both bromine and thiophene groups enhances its pharmacological profile.

Anticancer Activity:

Research has indicated that phenolic compounds, including derivatives like 3-Bromo-5-(thiophen-3-YL)phenol, can exhibit anticancer properties. A study highlighted the synthesis of various phenolic compounds that demonstrated selective cytotoxicity against cancer cell lines, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties:

The compound has also been evaluated for its antimicrobial activity. Thiophene derivatives have shown promise as antibacterial agents, with studies indicating that modifications to the thiophene ring can enhance efficacy against specific bacterial strains . This positions 3-Bromo-5-(thiophen-3-YL)phenol as a candidate for further development in antimicrobial therapies.

Material Science Applications

Organic Electronics:

Due to its structural characteristics, 3-Bromo-5-(thiophen-3-YL)phenol can be utilized in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene moiety contributes to charge transport properties, making it suitable for use in electronic devices .

Flame Retardants:

The compound's phenolic structure allows it to function as a flame retardant additive in polymers. Research into m-aryloxy phenols has shown that they can improve the thermal stability of materials while providing flame resistance, which is crucial for safety applications in construction and manufacturing .

Synthetic Intermediate

3-Bromo-5-(thiophen-3-YL)phenol serves as an important intermediate in organic synthesis. It can be utilized in various coupling reactions to produce more complex biaryl compounds.

Suzuki Coupling Reactions:

The compound can participate in Suzuki coupling reactions, which are widely used for synthesizing biaryl compounds. Its reactivity with boronic acids facilitates the formation of new carbon-carbon bonds, allowing for the construction of diverse molecular architectures essential in drug discovery and materials science .

Case Study: Synthesis of Biaryl Derivatives

A notable case study involved the use of 3-Bromo-5-(thiophen-3-YL)phenol in the synthesis of GPR120 agonists, which have implications in metabolic diseases. The synthesis pathway demonstrated high yields and efficiency, showcasing the compound's versatility as a building block for pharmaceutical development .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 3-Bromo-5-(thiophen-3-yl)phenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring and phenol group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Phenol Ring

3-Bromo-5-(hydroxymethyl)phenol

- Molecular Formula : C₇H₇BrO₂

- Key Features : Replaces the thiophene group with a hydroxymethyl (-CH₂OH) substituent.

- Comparison : The hydroxymethyl group enhances hydrophilicity compared to the hydrophobic thiophene, affecting solubility and interaction with biological targets. This compound is prevalent in marine algae (e.g., Vertebrata fruticulosa) and exhibits antioxidant properties .

3-Bromo-5-phenylphenol

- Molecular Formula : C₁₂H₉BrO

- Key Features : Substitutes thiophene with a phenyl group.

- However, the absence of sulfur reduces electronic diversity, limiting applications in charge-transfer systems .

3-Bromo-5-(2,3-difluorophenyl)phenol

- Molecular Formula : C₁₂H₇BrF₂O

- Key Features : Incorporates a difluorophenyl group.

- Comparison : Fluorine atoms increase electronegativity and metabolic stability, making this compound a candidate for pharmaceuticals. The thiophene in the parent compound, however, offers better conjugation for optoelectronic uses .

Thiophene-Containing Analogues

5-Aryl-2-bromo-3-hexylthiophene

- Molecular Formula : C₁₆H₁₉BrS

- Key Features : A brominated thiophene with a hexyl chain and aryl group.

- Comparison: The hexyl chain improves solubility in nonpolar solvents, advantageous for organic electronics. However, the lack of a phenol group reduces hydrogen-bonding capability, limiting biological interactions .

2-(1H-Tetrazol-5-yl)thiophen-3-amines

- Molecular Formula : Varies (e.g., C₅H₄N₄S)

- Key Features : Integrates a tetrazole ring, a bioisostere for carboxylic acids.

- Comparison: These compounds exhibit anticancer activity, suggesting that the thiophene-phenol combination in 3-Bromo-5-(thiophen-3-YL)phenol could be modified for enhanced bioactivity .

Electronic and Reactivity Profiles

| Compound | Substituent | Key Electronic Feature | Reactivity Highlight |

|---|---|---|---|

| 3-Bromo-5-(thiophen-3-YL)phenol | Thiophene (S-containing) | Conjugated π-system with S heteroatom | Electrophilic substitution at bromine |

| 3-Bromo-5-(hydroxymethyl)phenol | -CH₂OH | Polar, hydrogen-bond donor | Oxidative degradation prone |

| 3-Bromo-5-phenylphenol | Phenyl | Rigid, planar structure | Stable under acidic conditions |

| 5-Aryl-2-bromo-3-hexylthiophene | Hexyl chain | Lipophilic, enhances solubility | Suzuki coupling compatible |

Q & A

Q. What are the most reliable synthetic routes for preparing 3-bromo-5-(thiophen-3-yl)phenol, and how do reaction conditions influence yield?

The compound can be synthesized via Suzuki-Miyaura coupling between a brominated phenol derivative (e.g., 3-bromo-5-iodophenol) and thiophen-3-ylboronic acid, using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (e.g., THF/H₂O) under inert conditions . Alternatively, direct arylation of thiophene with a bromophenol precursor can be optimized using ligands like PivOH and CuI as co-catalysts in DMF at 100–120°C .

- Key factors affecting yield :

- Catalyst loading (1–5 mol% Pd).

- Temperature (80–120°C for Suzuki; 100–120°C for direct arylation).

- Solvent polarity (polar aprotic solvents enhance coupling efficiency).

Reported yields range from 60% (direct arylation) to 85% (Suzuki) under optimized conditions .

Q. How can the structure of 3-bromo-5-(thiophen-3-yl)phenol be confirmed post-synthesis?

Use a combination of:

Q. What biological assays are suitable for evaluating the antimicrobial activity of this compound?

- Broth microdilution assay : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- MTT assay (for cytotoxicity): Assess mammalian cell viability using Mosmann’s protocol .

- Oxidative stress assays : Measure ROS scavenging via DPPH or ABTS radical quenching to evaluate antioxidant potential .

Advanced Research Questions

Q. How can contradictions in electrochemical behavior between 3-bromo-5-(thiophen-3-yl)phenol and analogous thiophene derivatives be resolved?

Example contradiction: Thiophen-3-yl acetic acid oxidizes at 1.9 V, while pyrrole-substituted derivatives oxidize at lower potentials (0.5 V) .

- Methodological resolution :

- Perform cyclic voltammetry (CV) under identical conditions (e.g., scan rate 100 mV/s, Ag/AgCl reference).

- Use DFT calculations (e.g., B3LYP/6-31G*) to model HOMO-LUMO gaps and identify electron-withdrawing/donating effects from substituents .

- Correlate electrochemical data with Hammett constants (σ) of substituents to predict redox behavior .

Q. What strategies optimize crystallographic data quality for 3-bromo-5-(thiophen-3-yl)phenol, given its tendency to form polymorphs?

- Crystallization optimization : Use slow evaporation in mixed solvents (e.g., CH₂Cl₂/hexane) to promote single-crystal growth.

- Hydrogen-bond analysis : Apply graph set analysis (as per Etter’s rules) to classify O–H···S or O–H···π interactions influencing packing .

- Mercury CSD tools : Compare packing motifs with similar structures (e.g., 2-methyl-5-(thiophen-3-yl)phenol) to identify stable polymorphs .

Q. How can conflicting results in substitution reactivity (e.g., bromine vs. methyl group displacement) be addressed?

Example conflict: Bromine may resist nucleophilic substitution under conditions where methyl groups react.

- Mechanistic investigation :

- Conduct kinetic isotope effects (KIE) studies to differentiate SN1 vs. SN2 pathways.

- Use Hammett plots to assess electronic effects of substituents on reaction rates.

- Perform XPS analysis to monitor bromine oxidation states during reactions .

Key Research Challenges

- Reaction selectivity : Competing pathways in Suzuki coupling (e.g., homocoupling) require careful ligand selection.

- Polymorph control : Sensitivity to solvent polarity and crystallization kinetics complicates reproducibility.

- Bioactivity mechanisms : Unclear whether antimicrobial effects arise from direct target binding or oxidative stress induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.